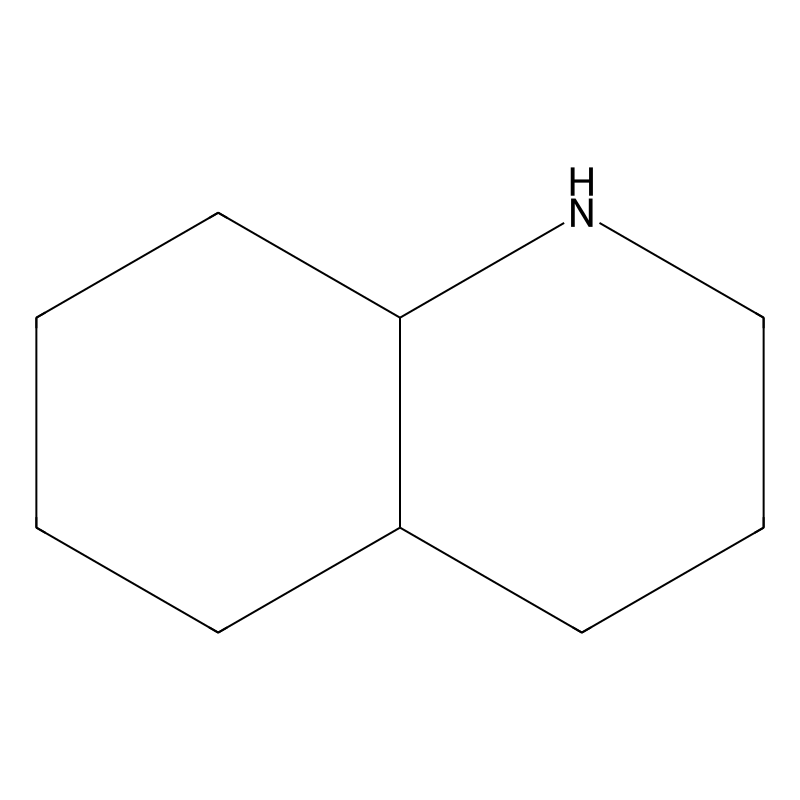

Decahydroquinoline

Content Navigation

Aromatic or monocyclic amines cannot template extra-large pore zeolites or provide unconfounded HDN kinetic data. Decahydroquinoline (DHQ) solves this: its rigid bicyclic framework and high basicity (pKa ~11.7) direct UTL/SSZ-48 zeolite synthesis and serve as the standard model for C(sp3)-N bond cleavage, bypassing aromatic hydrogenation steps. • Enables accurate catalyst evaluation for hydrodenitrogenation. • trans isomer locks conformation for high ee in asymmetric catalysis. • Available as isomer mixture or isolated stereoisomers with batch-specific certificates. Global supply ready.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Decahydroquinoline (DHQ) is a fully saturated, bicyclic secondary amine that serves as a structurally rigid, highly basic (pKa ~11.7) building block in chemical synthesis and materials science. Commercially available as a mixture of cis and trans isomers or as isolated stereoisomers, it provides a bulky, sp3-hybridized 3D framework that contrasts sharply with planar aromatic analogs. In industrial and laboratory procurement, DHQ is primarily sourced as a specialized structure-directing agent (SDA) for zeolite synthesis, a conformationally locked scaffold for asymmetric organocatalysts, and a critical model intermediate for evaluating hydrodenitrogenation (HDN) catalyst kinetics [1]. Its combination of high basicity, steric bulk, and complete saturation defines its utility in applications where simpler monocyclic amines or unsaturated precursors are structurally or electronically insufficient.

Research Fit

Substituting decahydroquinoline with its aromatic precursor, quinoline, or its monocyclic analog, piperidine, leads to fundamental failures in process chemistry and material templating. Quinoline is a planar, weakly basic aromatic heterocycle (pKa ~4.9) that cannot function as a strong base or provide the 3D steric bulk required for extra-large pore zeolite templating or sp3-rich pharmaceutical scaffolds [1]. Conversely, while piperidine shares a similar secondary amine basicity, it lacks the fused cyclohexane ring that provides DHQ with its conformational rigidity. In enantioselective catalysis and kinetic resolutions, the flexible piperidine ring fails to enforce the strict spatial boundaries achieved by the conformationally locked trans-DHQ framework [2]. Furthermore, in petrochemical catalyst testing, replacing DHQ with quinoline obscures the rate-limiting aliphatic C(sp3)-N bond cleavage step, as the reaction kinetics become dominated by the initial aromatic hydrogenation phases [3].

Substitution Risk

References

- [1] Corma, A., et al. 'The Role of Template Structure and Synergism between Inorganic and Organic Structure Directing Agents in the Synthesis of UTL Zeolite.' Chemistry of Materials, 2010.

- [2] Müller, S., et al. 'Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.' Journal of the American Chemical Society, 2015.

- [3] Jian, M., et al. 'Kinetics of the Hydrodenitrogenation of Decahydroquinoline over NiMo(P)/Al2O3 Catalysts.' Industrial & Engineering Chemistry Research, 1998.

Zeolite Phase Selectivity via Steric Bulk

In the synthesis of extra-large pore germanosilicate zeolites (e.g., UTL topology), the choice of structure-directing agent (SDA) directly dictates the resulting pore dimensions. Decahydroquinoline provides a highly specific hydrophobicity/rigidity balance and a basicity range (pKa 11.74–12.45) that successfully templates 14-ring UTL structures. In contrast, smaller or more flexible monocyclic amines like piperidine derivatives often template smaller 12-ring structures or fail to stabilize the extra-large pore phase under identical hydrothermal conditions [1].

| Evidence Dimension | Zeolite pore ring size templated |

| Target Compound Data | 14-ring UTL zeolite phase (using DHQ as SDA) |

| Comparator Or Baseline | 12-ring or alternative phases (using smaller flexible piperidines) |

| Quantified Difference | Expansion from 12-ring to 14-ring pore architectures |

| Conditions | Hydrothermal germanosilicate synthesis (Si/Ge ratio 1-5, pH 6.5-11.5) |

Procuring DHQ as an SDA is essential for materials scientists targeting the synthesis of advanced 14-ring zeolites for bulky molecule separations.

C(sp3)-N Bond Cleavage in Catalyst Evaluation

Evaluating the efficiency of NiMo/Al2O3 or transition metal phosphide catalysts requires isolating specific reaction steps. When quinoline is used as a test substrate, the initial hydrogenation to DHQ dominates the reaction profile. By procuring and utilizing DHQ directly as the starting material, researchers bypass the aromatic hydrogenation steps, allowing direct, unconfounded kinetic measurement of the rate-limiting aliphatic C(sp3)-N bond cleavage into propylcyclohexylamine [1].

| Evidence Dimension | Kinetic isolation of C-N cleavage |

| Target Compound Data | Direct measurement of C(sp3)-N cleavage kinetics |

| Comparator Or Baseline | Quinoline (kinetics confounded by rapid initial hydrogenation to THQ and DHQ) |

| Quantified Difference | Elimination of preceding hydrogenation kinetic variables |

| Conditions | HDN over NiMo(P)/Al2O3 catalysts at 623 K and 3.0 MPa |

Using DHQ allows petrochemical researchers to accurately benchmark the nitrogen-removal efficiency of novel catalysts without data distortion from hydrogenation steps.

Conformational Rigidity for Asymmetric Catalysis

The fused bicyclic structure of DHQ, particularly the trans isomer, is conformationally locked compared to the highly flexible monocyclic piperidine. In catalytic kinetic resolutions and asymmetric acylations, this rigidity enforces strict stereochemical requirements. While flexible piperidines can adopt multiple reactive conformations that degrade enantioselectivity, the locked diequatorial/diaxial states of trans-DHQ restrict reaction pathways, enabling highly predictable and selective kinetic resolutions that flexible analogs cannot achieve [1].

| Evidence Dimension | Conformational flexibility during catalysis |

| Target Compound Data | Conformationally locked (trans-DHQ) |

| Comparator Or Baseline | Conformationally flexible (piperidine) |

| Quantified Difference | Restriction to a single dominant reactive conformation |

| Conditions | Catalytic kinetic resolution of disubstituted nitrogen heterocycles |

Buyers developing chiral ligands or organocatalysts must select DHQ over piperidine when rigid spatial boundaries are required to maximize enantiomeric excess.

sp3-Basicity for Ligand Design

The complete saturation of DHQ fundamentally alters its electronic properties compared to its aromatic counterpart. DHQ exhibits a pKa of approximately 11.7, characteristic of a strong secondary aliphatic amine, whereas quinoline is a weak base with a pKa of 4.9. This ~6.8 pKa unit difference means DHQ acts as a significantly stronger electron donor when used as a ligand in organometallic complexes or as a base in chemical formulations[1].

| Evidence Dimension | Aqueous pKa (Basicity) |

| Target Compound Data | pKa ~ 11.7 |

| Comparator Or Baseline | Quinoline (pKa ~ 4.9) |

| Quantified Difference | ~6.8 orders of magnitude higher basicity |

| Conditions | Standard aqueous conditions |

DHQ is the necessary procurement choice when a synthesis requires the core quinoline skeleton but demands the strong electron-donating capability of a fully saturated amine.

Extra-Large Pore Zeolite Synthesis

DHQ is the optimal structure-directing agent (SDA) for synthesizing advanced 14-ring zeolites, such as the UTL and SSZ-48 topologies. Its specific combination of high basicity and rigid steric bulk successfully templates these extra-large pores, an application where smaller amines like piperidine fail to stabilize the desired phase[1].

HDN Catalyst Benchmarking

In petroleum refining research, DHQ is the standard model compound procured to evaluate the C(sp3)-N bond cleavage efficiency of novel transition metal sulfide or phosphide catalysts. Using DHQ bypasses the initial aromatic hydrogenation steps required when starting with quinoline, allowing for clean, unconfounded kinetic measurements [2].

Conformationally Locked Chiral Ligands

For the development of highly selective asymmetric organocatalysts and ligands, the trans-DHQ isomer provides a conformationally locked framework. This rigidity enforces strict spatial boundaries during catalysis, making it a superior precursor compared to flexible monocyclic piperidines when maximizing enantiomeric excess is critical [3].

Application Fit

References

- [1] Corma, A., et al. 'The Role of Template Structure and Synergism between Inorganic and Organic Structure Directing Agents in the Synthesis of UTL Zeolite.' Chemistry of Materials, 2010.

- [2] Jian, M., et al. 'Kinetics of the Hydrodenitrogenation of Decahydroquinoline over NiMo(P)/Al2O3 Catalysts.' Industrial & Engineering Chemistry Research, 1998.

- [3] Müller, S., et al. 'Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.' Journal of the American Chemical Society, 2015.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

767-92-0

10343-99-4

Wikipedia

Cis-decahydroquinoline

Trans-decahydroquinoline

General Manufacturing Information

Explore Compound Types